molecular formula C8H4ClF2N3 B8734220 3-Chloro-6,7-difluoroquinoxalin-2-amine

3-Chloro-6,7-difluoroquinoxalin-2-amine

Cat. No.: B8734220
M. Wt: 215.59 g/mol
InChI Key: HMIYRVSSYIBZEG-UHFFFAOYSA-N
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Description

3-Chloro-6,7-difluoroquinoxalin-2-amine is a halogenated quinoxaline derivative characterized by a chloro substituent at position 3 and difluoro substituents at positions 6 and 6. These substituents may enhance binding affinity to biological targets, such as enzymes or receptors, through electronic and steric effects.

Properties

Molecular Formula

C8H4ClF2N3

Molecular Weight

215.59 g/mol

IUPAC Name

3-chloro-6,7-difluoroquinoxalin-2-amine

InChI

InChI=1S/C8H4ClF2N3/c9-7-8(12)14-6-2-4(11)3(10)1-5(6)13-7/h1-2H,(H2,12,14)

InChI Key

HMIYRVSSYIBZEG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C(=N2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine (C301-4063)

Molecular Formula : C₁₉H₁₄Cl₂FN₅
Molecular Weight : 402.26 g/mol
Substituents :

  • Dichloro at positions 6 and 7.
  • 3,5-Dimethylpyrazolyl and 3-fluorophenyl groups at position 3.

Key Differences :

  • Halogenation Pattern: The target compound has 3-chloro-6,7-difluoro substitution, whereas C301-4063 features 6,7-dichloro and a fluorine atom on the phenyl ring.
  • Functional Groups : The pyrazolyl and fluorophenyl groups in C301-4063 introduce additional hydrogen-bonding and π-π stacking capabilities, which could enhance target binding .
3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)

Molecular Formula : C₁₅H₁₂ClO₅
Molecular Weight : 309.05 g/mol
Substituents :

  • Chloro at position 3.
  • Hydroxyl groups at positions 6 and 8.

Key Differences :

  • Core Structure: Compound 3 is a terpenoid/polyketide (α-lapachone derivative), whereas the target compound is a quinoxaline.
  • Bioactivity: Compound 3 exhibits antibacterial activity against Gram-positive bacteria (MIC: 0.25–32 μg/mL), likely due to redox-cycling properties of the quinone moiety . In contrast, quinoxalines often target nucleic acids or kinases.

Spectroscopic Data :

  • UV λmax: 217, 263, 305, 450 nm (indicative of conjugated systems).
  • IR νmax: 3348 cm⁻¹ (O-H), 1674 cm⁻¹ (C=O) .
Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate

Molecular Formula: C₁₇H₁₃ClF₂N₂O₄S Molecular Weight: Not specified in evidence. Substituents:

  • Chloro and difluoro groups on a thiazoloquinoxaline core.
  • Malonate ester side chain.

Key Differences :

  • Application: This compound is synthesized for HIV/AIDS treatment, highlighting the therapeutic versatility of halogenated quinoxalines .

Discussion of Substituent Effects

  • Halogenation : Chloro and fluoro groups modulate electronic properties (e.g., electron-withdrawing effects), enhancing stability and binding to hydrophobic pockets. Difluoro substituents may improve metabolic resistance compared to dichloro .
  • Functional Group Diversity : Hydroxyl groups (as in α-lapachone) confer redox activity, while pyrazolyl groups (C301-4063) introduce hydrogen-bonding sites for targeted interactions.

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